B1192664 DS-7423

DS-7423

Cat. No. B1192664
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DS-7423 is an orally bioavailable inhibitor of phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. PI3K/mTOR kinase inhibitor DS-7423 inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy;  mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K. Consequently, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase.

Scientific Research Applications

Antitumor Activity in Ovarian Clear Cell Adenocarcinoma

DS-7423, a dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), shows promise as a molecular targeted therapy for ovarian clear cell adenocarcinomas (OCCA). It effectively inhibits PI3Kα and mTOR, crucial in PI3K-AKT signaling pathways activated in OCCA. DS-7423 has demonstrated potent anti-tumor effects in cell lines and mouse models, with its efficacy potentially linked to induction of TP53-dependent apoptosis in TP53 wild-type OCCAs (Kashiyama et al., 2014).

Clinical Trials for Advanced Solid Tumors

DS-7423 has been explored in phase I clinical trials involving Japanese patients with advanced solid tumors. This study evaluated the safety, pharmacokinetics, and pharmacodynamics of DS-7423, aiming to determine its maximum tolerated dose and recommended phase II dose. The trial revealed the drug's tolerability and signs of anticancer activity, with a notable number of patients showing stable disease. The study highlights DS-7423's potential in treating various solid tumors (Yokota et al., 2014).

Global Harmonization of Oncology Trials

A study calling for global harmonization in oncology trials examined parallel first-in-human phase I studies of DS-7423 in the United States and Japan. This comparison aimed to align the safety, pharmacokinetics, and pharmacodynamics assessments of DS-7423 across different populations. The research emphasizes the importance of standardized approaches in international clinical trials, particularly for novel therapies like DS-7423 (Yokota et al., 2017).

properties

Product Name

DS-7423

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DS7423;  DS 7423;  DS-7423

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.